1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine
Description
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound featuring a pyrrolidine ring substituted with a benzyl group and a 2-bromo-6-methoxyphenyl group
Properties
IUPAC Name |
1-benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O/c1-22-17-9-5-8-15(19)18(17)14-11-21(12-16(14)20)10-13-6-3-2-4-7-13/h2-9,14,16H,10-12,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQVTTQCTVKZTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Br)C2CN(CC2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl and 2-bromo-6-methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., bromine). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is , with a molecular weight of approximately 361.2761 g/mol. The presence of the bromine and methoxy groups contributes to its reactivity and biological activity.
Anticancer Research
Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. The structural modifications present in this compound may enhance its ability to induce apoptosis in cancer cells. Research has shown that similar compounds can modulate apoptotic pathways, leading to cell cycle arrest and increased cell death in tumor cells .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been explored, particularly concerning serotonin receptors. Modifications in the pyrrolidine structure can influence binding affinities, suggesting potential applications in treating mood disorders such as anxiety and depression.
Enzyme Inhibition
Studies have focused on the inhibitory effects of pyrrolidine derivatives on cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The bromine substitution in this compound may enhance its inhibitory potency, making it a candidate for anti-inflammatory drug development .
Herbicidal Activity
The compound's structural similarities to other herbicidal agents suggest potential use in agrochemicals for controlling weeds. Research on related compounds indicates that modifications can lead to effective herbicides with reduced environmental impact . The presence of the bromine atom may increase the herbicidal efficacy by enhancing the compound's ability to penetrate plant tissues.
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
Pyrrolizines: These compounds have a similar pyrrolidine ring but differ in their substituents.
Pyrrolidine-2-one: This compound features a carbonyl group on the pyrrolidine ring.
Pyrrolidine-2,5-diones: These compounds have two carbonyl groups on the pyrrolidine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological and chemical properties .
Biological Activity
1-Benzyl-4-(2-bromo-6-methoxyphenyl)pyrrolidin-3-amine is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring with a benzyl group and a 2-bromo-6-methoxyphenyl group attached. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolidine core followed by the introduction of the benzyl and bromo-methoxy phenyl substituents. Reaction conditions often require specific catalysts and solvents to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The structural characteristics allow it to modulate the activity of these targets, potentially influencing various biological pathways.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activities. For instance, pyrrolidine derivatives have been shown to possess antibacterial and antifungal properties. In vitro studies demonstrated that certain pyrrolidine derivatives inhibited the growth of harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.0048 |
| Compound B | Escherichia coli | 0.0195 |
| Compound C | Bacillus mycoides | 0.0098 |
Case Studies and Research Findings
- Antibacterial Activity Study : A study evaluated various pyrrolidine derivatives, including those related to this compound, revealing that halogen substituents significantly contributed to their antibacterial efficacy. The study highlighted the importance of electron-donating and withdrawing groups in enhancing bioactivity .
- Quantum Chemical Investigations : Another research effort focused on synthesizing novel derivatives related to this compound, underscoring their potential antifungal activities against multiple fungal strains. The findings suggested that specific substitutions could lead to enhanced biological effects .
- Pharmacological Characterization : A pharmacological study characterized a series of derivatives based on similar frameworks, identifying potent inhibitors for thrombin activity, which could have implications for anticoagulant therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
